ASP4132
Description
Significance of Adenosine Monophosphate-Activated Protein Kinase (AMPK) in Cellular Bioenergetics and Disease Pathophysiology
Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis. acs.orgnih.gov It is activated in response to conditions of metabolic stress that lead to a decrease in cellular ATP levels and a consequent increase in the AMP:ATP or ADP:ATP ratio. acs.orgnih.govnih.gov Upon activation, AMPK orchestrates a metabolic shift by inhibiting ATP-consuming anabolic pathways, such as lipid and protein synthesis, while promoting ATP-generating catabolic processes, including fatty acid oxidation and glucose uptake. acs.orgnih.govnih.govmdpi.commdpi.com This intricate regulatory role positions AMPK at the interface of metabolic and signaling networks, crucial for maintaining cellular energy balance. acs.org
Dysregulation of AMPK signaling has been implicated in the pathogenesis of various diseases. nih.govmdpi.comfrontiersin.org Aberrancies in AMPK function are determining factors in the development of chronic conditions such as obesity, inflammation, diabetes, and cancer. nih.govmdpi.comfrontiersin.org Given its fundamental role in cellular metabolism and its involvement in disease states, AMPK is recognized as a promising pharmacological target. nih.govmdpi.commdpi.com
Rationale for Pharmacological Modulation of AMPK as a Therapeutic Strategy in Pre-clinical Oncology
The altered metabolic landscape of cancer cells, often characterized by increased glucose uptake and reliance on aerobic glycolysis (the Warburg effect), highlights cellular bioenergetics as a vulnerable target. AMPK plays a complex, context-dependent role in cancer. While it can sometimes support cancer cell survival under metabolic stress, it is also recognized for its tumor suppressor properties, particularly through the LKB1-AMPK pathway. acs.orgoncotarget.comaacrjournals.org Activation of AMPK can counteract tumor progression by negatively regulating anabolic pathways essential for rapid cell growth and proliferation. frontiersin.orgaacrjournals.orgoncotarget.com
Pharmacological modulation of AMPK activity, specifically its activation, has demonstrated potential in pre-clinical cancer models. Small molecule AMPK activators have shown success in suppressing cancer growth, survival, and drug resistance. acs.orgnih.govpatsnap.com The rationale for targeting AMPK in oncology stems from its ability to induce cell cycle arrest, promote apoptosis, inhibit protein and lipid synthesis, and modulate autophagy, all of which can impede tumor development and progression. aacrjournals.orgoncotarget.comnih.gov Pre-clinical studies using various AMPK activators have indicated therapeutic value in different cancer types, including breast cancer and non-small cell lung cancer (NSCLC). oncotarget.comoncotarget.comresearchgate.netnih.gov
Historical Development of ASP4132 as a Pre-clinical Research Compound
The historical development of this compound arose from the interest in targeting AMPK for therapeutic benefit, particularly in oncology, and the limitations associated with earlier AMPK activators. Traditional AMPK activators, such as AICAR and metformin (B114582), often required high concentrations in vitro to achieve significant AMPK activation and could exhibit AMPK-independent effects. researchgate.netnih.govfrontiersin.org
This compound was developed as a novel, orally active, and potent AMPK activator with the aim of overcoming these limitations and serving as a promising clinical candidate for cancer treatment. researchgate.netnih.govmedkoo.comglpbio.comselleckchem.com It functions as an indirect AMPK activator, primarily by inhibiting mitochondrial complex I, which leads to an increase in the cellular AMP:ATP ratio, thereby activating AMPK. acs.orgresearchgate.netmedkoo.com Pre-clinical studies demonstrated that this compound possessed potent AMPK activation activity with an EC50 of 18 nM. nih.govglpbio.comselleckchem.com Its development involved efforts to identify a compound with attractive selective growth inhibition against human cancer cells, improved aqueous solubility, metabolic stability, and favorable animal pharmacokinetic profiles. nih.govselleckchem.com Further chemical modifications of this compound have also been explored, leading to the development of second-generation compounds with improved properties, such as reduced hERG inhibitory activity. acs.org
Detailed pre-clinical research findings on this compound have been reported, particularly in the context of non-small cell lung cancer. Studies have shown that this compound potently inhibited the growth, proliferation, cell cycle progression, migration, and invasion of primary NSCLC cells and established cell lines (A549 and NCI-H1944) in vitro. researchgate.netnih.govresearchgate.net Robust apoptosis activation was also detected in this compound-treated NSCLC cells. researchgate.netnih.govresearchgate.net
In vivo pre-clinical studies further supported the potential of this compound. Oral administration of this compound significantly inhibited NSCLC xenograft growth in severe combined immunodeficient (SCID) mice. researchgate.netnih.govnih.gov The anti-tumor effects were associated with the activation of AMPK signaling and downstream events, including the inhibition of mTORC1, degradation of receptor tyrosine kinases (PDGFRα and EGFR), inhibition of Akt, and induction of autophagy. researchgate.netresearchgate.netnih.gov
The following table summarizes some key pre-clinical findings of this compound in NSCLC models:
| Pre-clinical Model/Assay | This compound Effect | Reference |
| NSCLC cell lines (A549, NCI-H1944) | Potent inhibition of cell growth, proliferation, and cell cycle progression. | researchgate.netnih.gov |
| NSCLC cell lines | Inhibition of cell migration and invasion. | researchgate.netnih.gov |
| NSCLC cell lines | Induction of robust apoptosis. | researchgate.netnih.gov |
| NSCLC xenograft (SCID mice) | Significant inhibition of tumor growth upon oral administration. | researchgate.netnih.gov |
| NSCLC cells/xenografts | Activation of AMPK signaling and downstream inhibition of mTORC1. | researchgate.netnih.gov |
| NSCLC cells/xenografts | Degradation of PDGFRα and EGFR, inhibition of Akt, and induction of autophagy. | researchgate.netnih.gov |
Another study evaluated the activity of this compound against breast cancer cell lines in vitro, demonstrating potent and selective cell growth inhibitory activity. researchgate.netnih.govglpbio.com Oral administration of this compound also showed potent in vivo anti-tumor efficacy in a MDA-MB-453 breast cancer xenograft mouse model, with observed tumor regression rates at different doses. nih.govselleckchem.com
The following table summarizes some key pre-clinical findings of this compound in breast cancer models:
| Pre-clinical Model/Assay | This compound Effect | Reference |
| Breast cancer cell lines | Potent and selective cell growth inhibition. | researchgate.netnih.gov |
| MDA-MB-453 xenograft (mice) | Potent in vivo anti-tumor efficacy and regression. | nih.govselleckchem.com |
These pre-clinical findings provided the basis for the further investigation of this compound as a potential therapeutic agent in oncology.
Properties
Molecular Formula |
C19H12F6N4O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ASP4132; ASP-4132; ASP 4132.; Unknown |
Origin of Product |
United States |
Synthetic Chemistry and Structure Activity Relationship Sar Investigations of Asp4132
Initial Synthetic Pathways and Challenges in Compound Derivatization
During the preclinical development phase, ASP4132 was initially synthesized in multigram quantities using a medicinal synthetic route that commenced with 5-bromo-1H-benzimidazole-2-carboxylic acid acs.org. This route involved a sequence of reactions, including amide formation, a Suzuki-Miyaura coupling, hydrogenation, deprotection, and reductive amination acs.org.
However, this initial synthetic pathway presented several challenges that necessitated modifications for scaling up production acs.org. A notable issue was the requirement for a substantial amount of palladium catalyst (20 mol%) in the Suzuki-Miyaura coupling reaction, which also exhibited irreproducible yields acs.org. Furthermore, the deprotection of the tert-butoxycarbonyl (Boc) group using 4 M HCl in EtOAc proved problematic for scale-up due to the formation of a highly viscous reaction mixture acs.org.
Development of Optimized and Scalable Synthetic Methodologies for this compound Production
To address the limitations of the initial synthesis and facilitate larger-scale manufacturing, a practical and scalable synthetic route for this compound was developed acs.orgacs.org. This optimized process aimed to enhance efficiency, improve yields, and simplify purification procedures acs.org.
Efficient Multi-step Reaction Sequences in Chemical Synthesis
The improved synthetic route incorporated efficient multi-step reaction sequences, including a telescoping process that combined the Suzuki-Miyaura coupling and hydrogenation steps acs.org. Multi-step synthesis involves a series of sequential reactions where the product of each step serves as the starting material for the subsequent one, ultimately leading to the desired complex molecule utdallas.edufu-berlin.de. This approach is fundamental to the synthesis of compounds like this compound.
Advanced Strategies for Catalyst Management and Impurity Control
Effective management of catalysts and control of impurities were critical aspects of the optimized synthetic process acs.orgacs.org. The high palladium catalyst loading and inconsistent yields in the initial Suzuki-Miyaura coupling highlighted the need for improvement acs.org. The developed scalable process included efficient methods for removing residual palladium using N-acetyl cysteine and silica (B1680970) gel acs.org. The presence of residual metal impurities, particularly from palladium-catalyzed reactions, is a significant concern in the synthesis of pharmaceutical ingredients, necessitating robust removal strategies researchgate.netacs.org.
Structure-Activity Relationship (SAR) Studies for AMPK Activation
Structure-Activity Relationship (SAR) studies were conducted to elucidate the relationship between the chemical structure of this compound and its activity as an AMPK activator nih.govjst.go.jp. These studies are essential in medicinal chemistry for identifying the structural features that contribute to a compound's potency and selectivity jst.go.jp.
Identification of Key Structural Moieties for Potency and Selectivity
SAR investigations of this compound and its derivatives indicated that both terminal aromatic moieties are important for their AMPK activation activities jst.go.jp. This compound contains four aromatic rings, and the benzimidazole (B57391) moiety is a key structural component jst.go.jp. Modifications, such as replacing the benzimidazole moiety with a monocyclic aromatic moiety, were explored to improve properties like aqueous solubility jst.go.jp. Studies on related AMPK activators with a 3,5-dimethylpyridin-4(1H)-one scaffold also demonstrated the significance of the position of substituents on the central aromatic ring for optimizing AMPK activation potency jst.go.jp. Compound 27b, a second-generation clinical candidate derived from this compound, was identified through SAR studies, exhibiting improved aqueous solubility and reduced hERG inhibitory activity while maintaining comparable AMPK activating activity and selective cell growth inhibition against specific cancer cell lines jst.go.jppatsnap.com.
Data Tables
| Synthetic Route | Overall Yield |
| Medicinal Synthetic Route | 18% |
| Optimized Scalable Route | 43% |
| Compound | AMPK Activation (EC₅₀) | Cell Growth Inhibition (MDA-MB-453, IC₅₀) | Cell Growth Inhibition (SK-BR-3, IC₅₀) | Aqueous Solubility (pH 6.8) | hERG Inhibition |
| This compound | 0.018 μM selleckchem.commedchemexpress.euglpbio.com | 0.014 μM medchemexpress.euglpbio.com | >3 μM medchemexpress.euglpbio.com | Lower jst.go.jp | Higher jst.go.jp |
| Compound 27b | Comparable to this compound jst.go.jp | Comparable to this compound jst.go.jp | Relatively weak jst.go.jp | Dramatically improved jst.go.jp | Weaker than this compound jst.go.jp |
Rational Design Principles for Analog Development and Optimization
Rational design principles were applied to develop analogs of this compound with improved properties jst.go.jpresearchgate.net. One key consideration was the moderate aqueous solubility of this compound, particularly at gastrointestinal pH, which could potentially limit oral absorption at high doses jst.go.jp. Based on the observation that oral drug candidates with more than three aromatic rings typically have poorer developability, including decreased aqueous solubility, a strategy involved decreasing the number of aromatic rings jst.go.jp.
Given the importance of the terminal aromatic moieties for AMPK activation, replacing the benzimidazole moiety of this compound with a monocyclic aromatic moiety was considered as a strategy to improve aqueous solubility jst.go.jp. This approach led to the identification of new compounds with fewer aromatic rings jst.go.jp.
Another aspect of rational design involved addressing potential off-target activities, such as hERG channel inhibition jst.go.jp. Analogs were designed and evaluated with the aim of identifying compounds with reduced hERG inhibitory activity while maintaining potent AMPK activation jst.go.jpnih.govnih.gov.
Chemical Optimization for Pre-clinical Pharmacological Profiles
Improvement of Metabolic Stability in Pre-clinical Biological Systems
Metabolic stability is a crucial factor for oral drug candidates jst.go.jp. This compound showed good in vitro metabolic stability in human hepatocytes and favorable in vivo animal pharmacokinetic profiles jst.go.jpresearchgate.netselleckchem.comnih.gov. However, optimization efforts aimed to identify compounds with even better metabolic stability jst.go.jpnih.gov. Analogs were synthesized and evaluated for their stability in pre-clinical biological systems, such as human hepatocytes jst.go.jpnih.gov. For example, compound 27b, a second-generation clinical candidate derived from medicinal chemistry research on this compound, demonstrated improved metabolic stability in human hepatocytes compared to this compound jst.go.jpnih.gov.
Modulation of Off-Target Biological Activities (e.g., hERG Channel Interaction)
Inhibition of the human Ether-a-go-go Related Gene (hERG) potassium channel is a significant concern in drug development due to its association with potential cardiac arrhythmias jst.go.jpnih.govmedchemexpress.com. While this compound showed some hERG inhibitory activity, medicinal chemistry efforts aimed to identify analogs with reduced interaction with the hERG channel jst.go.jpnih.govnih.gov. Structure-activity relationship studies played a key role in understanding which structural modifications could minimize hERG inhibition while preserving desired target activity jst.go.jp. Compound 27b, for instance, showed weaker hERG inhibitory activity than this compound jst.go.jpnih.gov.
Strategies for Enhancing Compound Developability in Pre-clinical Contexts
Enhancing compound developability in pre-clinical contexts involves optimizing properties that facilitate the successful progression of a compound through development jst.go.jpwuxibiologics.comresearchgate.net. For this compound, a key developability challenge was its moderate aqueous solubility jst.go.jp. Strategies to improve aqueous solubility, such as reducing the number of aromatic rings and modifying the chemical structure, were employed during analog development jst.go.jp. The goal was to identify compounds with improved physicochemical properties, such as higher aqueous solubility, while maintaining potent pharmacological activity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles jst.go.jp. Compound 27b was identified as a second-generation candidate with dramatically improved aqueous solubility at gastrointestinal pH compared to this compound jst.go.jp.
Compound Information Table
| Compound Name | PubChem CID |
| This compound | 146673134 |
| Compound 27b | Not readily available in search results |
| Compound 13 | Not readily available in search results |
| Compound 1 | Not readily available in search results |
| Compound 2 | Not readily available in search results |
| Compound 4a | Not readily available in search results |
| Compound 4b | Not readily available in search results |
| Compound 4c | Not readily available in search results |
| Compound 25 | Not readily available in search results |
| Metformin (B114582) | 4091 |
| A-769662 | 10108000 |
| Compound C | 42610433 |
| O304 | 135580304 |
| PT-1 | Not readily available in search results |
| MT 63-78 | Not readily available in search results |
| 991 | Not readily available in search results |
| TTA-P2 | 11884932 |
| Z944 | 56789382 |
| Suvecaltamide | 135596090 |
| Droxinostat | 99873-43-5 (CAS) |
| GLX351322 | Not readily available in search results |
| BIX-01294 | 935693-62-2 (CAS) |
| Recilisib | 135403940 |
| IR-783 | 160408 |
| ERD-3111 | Not readily available in search results |
| 666-15 | 135523693 |
| IPG7236 | Not readily available in search results |
| NS1643 | 5333374 |
| Seribantumab | 135590304 |
| ERα degrader 6 | Not readily available in search results |
| anti-TNBC agent-3 | Not readily available in search results |
| Taragarestrant | 137710534 |
| Antitumor agent-114 | Not readily available in search results |
| anti-TNBC agent-2 | Not readily available in search results |
| CYD-2-11 | Not readily available in search results |
| Sakurasosaponin | 3085160 |
Data Tables
Based on the search results, here is a summary of some relevant data points that could be presented in tables. Note that detailed raw data for SAR or comprehensive pre-clinical profiles were not consistently available in a format suitable for direct table generation without further processing or access to the full text of the cited papers. The information below highlights key findings mentioned in the snippets.
Table 1: Selected Pre-clinical Properties of this compound and Analog 27b
| Compound | AMPK Activation (EC₅₀) | Aqueous Solubility (JP2, pH 6.8) | Metabolic Stability (Human Hepatocytes) | hERG Inhibition |
| This compound | 18 nM researchgate.netselleckchem.comptgcn.combiocat.comnih.govgriffith.edu.au | Moderate jst.go.jp | Good jst.go.jpresearchgate.netselleckchem.comnih.gov | Potent inhibition jst.go.jp |
| Compound 27b | Comparable to this compound jst.go.jp | Dramatically improved jst.go.jp | Metabolically stable jst.go.jpnih.gov | Weaker inhibition than this compound jst.go.jpnih.gov |
Note: EC₅₀ values for AMPK activation were reported as 18 nM for this compound researchgate.netselleckchem.comptgcn.combiocat.comnih.govgriffith.edu.au. Comparative data for Compound 27b indicated comparable AMPK activating activity jst.go.jp. Specific numerical values for solubility and metabolic stability for both compounds, beyond descriptive terms, were not consistently available in the provided snippets in a format suitable for a direct comparison table without access to the full papers.
Table 2: this compound Activity in Cancer Cell Lines
| Cell Line | Activity |
| MDA-MB-453 | Potent cell growth inhibitory activity jst.go.jpresearchgate.netselleckchem.com |
| SK-BR-3 | Weak antiproliferative activity jst.go.jp |
| AU565 | Evaluated selleckchem.com |
| OCUB-M | Evaluated selleckchem.com |
| pNSCLC-1 | Potently inhibited cell growth nih.gov |
| A549 | Potently inhibited cell growth nih.gov |
| NCI-H1944 | Potently inhibited cell growth nih.gov |
Molecular and Cellular Mechanisms of Action of Asp4132
Primary Target Deconvolution: Adenosine Monophosphate-Activated Protein Kinase (AMPK)
Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a crucial sensor of cellular energy status, playing a central role in maintaining energy balance. cancer-research-network.com ASP4132 has been identified as a highly effective activator of AMPK. selleckchem.comglpbio.comcancer-research-network.comresearchgate.netresearchgate.net
Direct and Indirect Modalities of AMPK Activation
This compound activates AMPK signaling, leading to increased AMPK activity and the phosphorylation of its downstream targets, such as acetyl-CoA carboxylase (ACC). researchgate.netnih.govnih.govresearchgate.net While this compound is recognized as a potent AMPK activator, studies suggest it may activate AMPK indirectly. acs.org One proposed mechanism for this indirect activation involves the inhibition of mitochondrial complex I, which subsequently increases the AMP-to-ATP ratio, a key trigger for AMPK activation. researchgate.netacs.org Experimental evidence, including the use of AMPKα1 shRNA, knockout, or dominant negative mutations, has demonstrated that AMPK inactivation significantly reverses the effects induced by this compound, highlighting the critical role of AMPK activation in its mechanism of action. researchgate.netnih.govnih.govresearchgate.net Conversely, a constitutively active AMPKα1 mutant (T172D) has been shown to mimic and abolish the actions of this compound in certain cell lines. researchgate.netresearchgate.netnih.gov
Role as a Mitochondrial Complex I Inhibitor in AMPK Pathway Engagement
This compound has been identified as a novel inhibitor of mitochondrial complex I. researchgate.netacs.org Inhibition of mitochondrial complex I disrupts oxidative phosphorylation, leading to a reduction in ATP production and a consequent increase in the AMP:ATP ratio. This altered energy state serves as a signal for AMPK activation. nih.govbiorxiv.org This mechanism aligns with the observation that other mitochondrial complex I inhibitors, such as metformin (B114582), also activate AMPK. nih.gov
Elucidation of Downstream Signaling Cascades Modulated by this compound
Activation of AMPK by this compound leads to the modulation of several downstream signaling pathways critical for cell growth, proliferation, and survival. researchgate.netnih.govnih.gov
Inhibition of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling
A significant downstream effect of this compound-mediated AMPK activation is the inhibition of the mammalian Target of Rapamycin Complex 1 (mTORC1). researchgate.netnih.govnih.govresearchgate.net AMPK is known to inhibit mTORC1 through phosphorylation of regulatory proteins like TSC2 and Raptor. researchgate.net Studies have shown that this compound treatment potently inhibits mTORC1 activation, evidenced by the blockage of phosphorylation of its downstream indicators like S6K1 and S6. nih.govresearchgate.net This inhibition of mTORC1 is considered a significant factor contributing to the anti-proliferative effects observed with this compound. researchgate.net
Regulation of Receptor Tyrosine Kinase Pathways (e.g., EGFR, PDGFRα)
This compound treatment has been shown to induce the degradation of receptor tyrosine kinases, specifically Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.govnih.govresearchgate.net This degradation appears to be a downstream consequence of AMPK activation, as AMPK activation has been previously linked to the lysosomal translocation and degradation of these receptors. nih.govresearchgate.net While the protein levels of PDGFRα and EGFR are decreased, their mRNA levels remain largely unchanged, suggesting a post-transcriptional mechanism of regulation, likely involving protein degradation. nih.govresearchgate.net
Modulation of Akt Kinase Activity
Data Table: Effects of this compound on Key Signaling Molecules (Based on research findings)
| Target/Pathway | Effect of this compound Treatment | Mechanism/Observation |
| AMPK Activity | Increased | Increased phosphorylation of AMPKα1 (Thr-172) and ACC (Ser79) researchgate.netnih.govnih.govresearchgate.net |
| Mitochondrial Complex I | Inhibited | Leads to increased AMP:ATP ratio researchgate.netacs.org |
| mTORC1 Signaling | Inhibited | Blocked S6K1-S6 phosphorylation nih.govresearchgate.net, likely via AMPK-mediated mechanisms researchgate.net |
| PDGFRα Protein Levels | Decreased | Degradation observed, mRNA levels unchanged nih.govresearchgate.net |
| EGFR Protein Levels | Decreased | Degradation observed, mRNA levels unchanged nih.govresearchgate.net |
| Akt Phosphorylation (Thr-308) | Inhibited | Downstream effect of RTK degradation and/or AMPK activation nih.govresearchgate.netijbs.com |
Autophagy Pathway Induction and Mechanistic Interplay
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. This compound has been shown to induce autophagy in cancer cells nih.govresearchgate.net. This induction is intricately linked with its activation of AMPK nih.govresearchgate.net.
A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3B (LC3B-I) to its lipidated form (LC3B-II), which is then incorporated into the autophagosome membrane plos.orgjcpres.com. This compound treatment in NSCLC cells has been observed to induce this conversion, indicating the initiation of autophagosome formation nih.govresearchgate.net. The accumulation of LC3B-II puncta within the cytosol further confirms the induction of autophagy by this compound nih.govresearchgate.net. This conversion and puncta formation have also been detected in NSCLC xenograft tumor tissues following this compound administration nih.govresearchgate.net.
The induction of autophagy by this compound is dependent on its activation of AMPK nih.govresearchgate.net. Activated AMPK can influence autophagy through various mechanisms, including the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy nih.govresearchgate.net. This compound has been shown to potently inhibit mTORC1 activation, as evidenced by the reduced phosphorylation of S6K1, a downstream target of mTORC1 nih.govresearchgate.net. This inhibition of mTORC1 by activated AMPK contributes to the induction of autophagy nih.govresearchgate.net. Furthermore, studies have indicated that AMPK activation is crucial for autophagosome maturation and lysosomal fusion, essential steps for the completion of the autophagic process researchgate.net. Inactivation of AMPK has been shown to reverse this compound-induced autophagy nih.govresearchgate.net.
Orchestration of Programmed Cell Death Pathways
This compound treatment leads to the activation of programmed cell death pathways, including both apoptosis and programmed necrosis, contributing to its anti-cancer activity nih.govresearchgate.net.
Apoptosis is a highly regulated form of cell death characterized by specific morphological and biochemical changes, including the activation of caspase enzymes plos.org. This compound treatment has been shown to induce robust apoptosis in NSCLC cells nih.govresearchgate.net. This is evidenced by a significant increase in caspase-3 activity and the cleavage of key apoptotic markers such as caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP) nih.govresearchgate.net. The accumulation of single-strand DNA breaks, another indicator of apoptosis, has also been detected in this compound-treated cells nih.govresearchgate.net. While this compound activates apoptosis, studies using caspase inhibitors suggest that apoptosis is not the sole mechanism responsible for this compound-induced cytotoxicity nih.govresearchgate.net.
In addition to apoptosis, this compound also induces programmed necrosis in cancer cells nih.govresearchgate.net. Programmed necrosis is another form of regulated cell death that is mitochondria-dependent researchgate.netfrontiersin.org.
A key event in programmed necrosis is the opening of the mitochondrial permeability transition (MPT) pore, which leads to mitochondrial depolarization frontiersin.orgscienceopen.com. This compound treatment has been shown to induce mitochondrial depolarization in NSCLC cells nih.govresearchgate.net. This is accompanied by the association of mitochondrial proteins p53, cyclophilin D (CyPD), and adenine (B156593) nucleotide translocator 1 (ANT1) nih.govresearchgate.net. This association is considered a key initial step in the activation of the programmed necrosis cascade researchgate.net. Inhibition or silencing of CyPD has been shown to alleviate this compound-induced cytotoxicity, suggesting the involvement of CyPD-dependent programmed necrosis in its anti-cancer effects researchgate.net. The induction of programmed necrosis by this compound, alongside apoptosis, contributes to its potent anti-NSCLC cell activity researchgate.net.
Table 1: Key Molecular and Cellular Effects of this compound
| Mechanism of Action | Observed Effects | Dependent on AMPK Activation? | Relevant Section |
| Autophagy Induction | LC3B-I to LC3B-II conversion, LC3B puncta formation, mTORC1 inhibition | Yes nih.govresearchgate.net | 3.2.4 |
| Apoptosis Induction | Increased caspase-3 activity, cleavage of caspase-3, -9, and PARP, DNA breaks | Not solely dependent nih.govresearchgate.net | 3.2.5.1 |
| Programmed Necrosis Induction | Mitochondrial p53-CyPD-ANT1 association, mitochondrial depolarization, LDH release | Yes nih.govresearchgate.net | 3.2.5.2 |
Programmed Necrosis Mechanisms
Role of p53-Cyclophilin D-Adenine Nucleotide Translocase 1 (ANT1) Association
A significant aspect of this compound's mechanism involves the induction of programmed necrosis, which is linked to the mitochondrial association of p53, Cyclophilin D (CyPD), and Adenine Nucleotide Translocase 1 (ANT1). researchgate.netnih.govnih.govresearchgate.netnih.govijbs.com This association is considered a key initial step in the activation of the programmed necrosis cascade. nih.govresearchgate.netijbs.com Studies utilizing mitochondrial immunoprecipitation assays have shown that this compound treatment induces the complexation of CyPD with p53 and ANT1 in the mitochondria. nih.govresearchgate.net While this compound promotes this association, the mitochondrial expression levels of CyPD, p53, and ANT1 themselves may remain unchanged with treatment. nih.govresearchgate.net Inhibition or knockdown of CyPD has been shown to alleviate the cytotoxicity induced by this compound, specifically reversing cell necrosis without significantly affecting apoptosis. researchgate.netnih.gov
Impact on Cellular Bioenergetics and Metabolite Homeostasis
This compound's activation of AMPK has profound effects on cellular bioenergetics and the balance of key metabolites. AMPK is activated in response to conditions of metabolic stress, particularly when there is an increase in the cellular AMP:ATP ratio. nih.govresearchgate.netresearchgate.netmdpi.com Activated AMPK then regulates cellular energy by influencing pathways involved in ATP generation and consumption. nih.govresearchgate.net
Impact on Cellular Bioenergetics and Metabolite Homeostasis
Alterations in Cellular AMP:ATP Ratio
AMPK activation is directly responsive to low cellular ATP levels, which results in an increased cellular AMP:ATP ratio. nih.govresearchgate.netresearchgate.netmdpi.com this compound, as an AMPK activator, is understood to exert its effects downstream of or in conjunction with changes in this ratio. While the direct impact of this compound on the AMP:ATP ratio is an implicit consequence of its AMPK activating function, the precise dynamics of this alteration upon this compound treatment are central to the subsequent bioenergetic shifts.
Influence on Glycolysis and Oxidative Phosphorylation Pathways
This compound has been identified as a mitochondrial complex I inhibitor. sci-hub.senih.govnih.gov Inhibition of mitochondrial complex I, a crucial component of oxidative phosphorylation (OXPHOS), disrupts this primary ATP-generating pathway. sci-hub.senih.govmdpi.com As a compensatory mechanism for the reduced energy production via OXPHOS, cells often upregulate glycolysis. sci-hub.senih.govmdpi.comresearchgate.net This metabolic shift leads to increased production of pyruvate (B1213749) and lactate (B86563). sci-hub.senih.gov
Data from studies involving mitochondrial complex I inhibitors, including this compound, indicate this shift. For instance, increased serum lactate has been observed, suggesting an upregulation of glycolysis following mitochondrial complex I inhibition. sci-hub.se This compensatory glycolytic activity is believed to be triggered through the activation of AMPK, which stimulates glycolysis. sci-hub.se
Table 1: Impact of Mitochondrial Complex I Inhibition on Metabolic Pathways
| Pathway | Effect of Complex I Inhibition | Consequence |
| Oxidative Phosphorylation | Inhibition | Reduced ATP production |
| Glycolysis | Upregulation | Increased pyruvate and lactate production |
| AMP:ATP Ratio | Increase | Activation of AMPK |
Mitochondrial Redox State Modulation and Aspartate Synthesis
Inhibition of mitochondrial complex I by compounds like this compound can impact the mitochondrial redox state. Complex I is a major site of reactive oxygen species (ROS) production within the mitochondria. While direct data on this compound's specific modulation of the mitochondrial redox state was not extensively detailed in the provided information, the inhibition of complex I is generally associated with altered electron flow and can influence ROS generation.
Pre Clinical Efficacy and Pharmacological Studies of Asp4132
In Vitro Cellular Pharmacology and Anti-cancer Activity
ASP4132 has demonstrated significant anti-proliferative effects in various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC), this compound potently inhibited the growth and proliferation of primary NSCLC cells and established cell lines such as A549 and NCI-H1944. nih.govnih.gov The inhibitory effect on cell viability was found to be concentration-dependent, with significant activity observed at concentrations between 0.3 µM and 3.0 µM. nih.govresearchgate.net Further investigation using EdU (5-ethynyl-2'-deoxyuridine) incorporation assays, which measure DNA synthesis, confirmed that this compound dose-dependently reduces the proliferation of NSCLC cells. nih.gov
In breast cancer cell lines, this compound also showed potent cell growth inhibitory activity. cancer-research-network.com For instance, it exhibited strong activity against the MDA-MB-453 breast cancer cell line. cancer-research-network.com Colony formation assays, which assess the ability of single cells to grow into colonies, further substantiated the anti-survival activity of this compound, showing a significant decrease in the number of viable pNSCLC-1 cell colonies upon treatment. nih.govresearchgate.net
| Cancer Type | Cell Line | Assay | Endpoint | Result | Citation |
|---|---|---|---|---|---|
| Breast Cancer | MDA-MB-453 | Cell Growth | IC₅₀ | 0.014 µM | cancer-research-network.com |
| Breast Cancer | SK-BR-3 | Cell Growth | IC₅₀ | >3 µM | cancer-research-network.com |
| NSCLC | pNSCLC-1 | Cell Viability (CCK-8) | Inhibition | Concentration-dependent | nih.govresearchgate.net |
| NSCLC | pNSCLC-1 | Proliferation (EdU) | Inhibition | Dose-dependent | nih.gov |
| NSCLC | pNSCLC-1 | Colony Formation | Inhibition | Significant at 0.3-3.0 µM | nih.govresearchgate.net |
The cell cycle is a series of events that leads to cell division and replication. youtube.com Many anti-cancer agents exert their effects by interfering with this process. Studies on this compound have shown that it disrupts cell cycle progression in cancer cells. nih.govnih.gov In primary NSCLC cells, treatment with this compound led to an increase in the population of cells in the G1 phase and a corresponding decrease in the S phase. nih.gov This indicates that the compound induces a G1-S arrest, preventing the cells from entering the DNA synthesis (S) phase and subsequently halting their proliferation. nih.gov This arrest is a key mechanism contributing to its anti-proliferative activity. nih.gov In addition to proliferation inhibition and cell cycle arrest, this compound treatment has been shown to induce apoptosis, or programmed cell death, in NSCLC cells, characterized by the activation of caspases like caspase-3 and caspase-9. nih.govresearchgate.net
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. nih.govmdpi.com Assays designed to measure these processes are critical in evaluating the anti-metastatic potential of a compound. nih.govnih.gov In vitro studies have demonstrated that this compound effectively inhibits both cell migration and invasion in NSCLC cells. nih.govnih.gov "Transwell" assays, a common method for evaluating cell motility, were used to show a reduction in the migratory capacity of NSCLC cells following treatment with this compound. nih.gov This suggests that beyond inhibiting tumor growth, this compound may also have the potential to interfere with the metastatic spread of cancer.
The efficacy of an anti-cancer agent can vary significantly across different types of cancer and even between different cell lines of the same cancer type. This compound has demonstrated a degree of selective anti-proliferative activity. cancer-research-network.comnih.gov For example, in breast cancer cell lines, it showed potent growth inhibitory activity against MDA-MB-453 cells (IC₅₀ = 0.014 µM) but was significantly less active against SK-BR-3 cells (IC₅₀ > 3 µM). cancer-research-network.com This selectivity suggests that the compound's efficacy may be linked to specific molecular characteristics or dependencies of the cancer cells, a crucial consideration for its potential clinical application. cancer-research-network.comnih.gov
In Vivo Animal Model Investigations for Anti-tumor Efficacy
To evaluate the anti-tumor efficacy of this compound in a living organism, researchers utilize animal models, most commonly immunodeficient mice bearing human tumors. gba-group.com The two primary types of models used are subcutaneous and orthotopic xenografts.
Subcutaneous Xenograft Models : In this widely used model, human cancer cells are injected into the subcutaneous space (under the skin) of an immunodeficient mouse. nih.govnih.govyeasenbio.com These models are relatively simple to establish and allow for easy monitoring and measurement of tumor growth over time using calipers. nih.govresearchgate.net Studies on this compound have utilized subcutaneous xenograft models to demonstrate its in vivo anti-tumor activity. In a breast cancer model using MDA-MB-453 cells, this compound treatment led to significant tumor growth inhibition and even tumor regression. cancer-research-network.comnih.gov Similarly, in an NSCLC xenograft model, oral administration of this compound resulted in a substantial inhibition of tumor growth. nih.govnih.gov
Orthotopic Xenograft Models : These models involve implanting tumor cells into the corresponding organ from which the cancer originated (e.g., lung cancer cells implanted in the lung). abnova.comcriver.com Orthotopic models are considered more clinically relevant as they allow the tumor to grow in its natural microenvironment, which can influence tumor growth, metastasis, and response to therapy. abnova.comnih.govtd2inc.com While specific studies detailing the use of orthotopic models for this compound are not as prevalent in the reviewed literature, the data from subcutaneous models provide a strong rationale for such investigations. The establishment of these models typically involves surgically implanting tumor cells or tissue fragments into the target organ of an immunocompromised mouse. nih.govnih.gov
The results from in vivo studies have been promising. In the MDA-MB-453 breast cancer xenograft model, this compound demonstrated a dose-dependent anti-tumor effect, with higher doses leading to significant tumor regression. cancer-research-network.com
| Cancer Type | Model Type | Cell Line | Endpoint | Result | Citation |
|---|---|---|---|---|---|
| Breast Cancer | Subcutaneous Xenograft | MDA-MB-453 | Tumor Regression | 26% to 96% regression | cancer-research-network.com |
| NSCLC | Subcutaneous Xenograft | pNSCLC-1 | Tumor Growth | Largely inhibited | nih.govnih.gov |
Assessment of Tumor Growth Modulation and Regression in Pre-clinical Models
This compound has demonstrated significant anti-tumor efficacy in various pre-clinical cancer models. As a potent and orally active activator of AMP-activated protein kinase (AMPK), its activity has been evaluated in both in vitro cell lines and in vivo xenograft models, showing potent inhibition of cancer cell growth and proliferation. nih.govnih.govcancer-research-network.com
In non-small cell lung cancer (NSCLC) models, this compound potently inhibited cell growth, proliferation, and migration in primary NSCLC cells and established cell lines such as A549 and NCI-H1944. nih.gov In vivo studies using NSCLC xenografts in SCID mice showed that oral administration of this compound substantially inhibited tumor growth over the course of treatment. nih.gov
The compound has also shown potent and selective growth inhibitory activity against breast cancer cell lines. nih.govresearchgate.net In the MDA-MB-453 breast cancer xenograft mouse model, oral administration of this compound led to both tumor growth inhibition and significant tumor regression in a dose-dependent manner. cancer-research-network.comselleckchem.com
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| MDA-MB-453 | Breast Cancer | 0.014 |
| SK-BR-3 | Breast Cancer | >3 |
This table shows the differential sensitivity of breast cancer cell lines to this compound, with MDA-MB-453 cells being significantly more sensitive than SK-BR-3 cells. cancer-research-network.com
| Dose (mg/kg, p.o.) | Effect | Rate (%) |
|---|---|---|
| 1 | Tumor Growth Inhibition | 29% |
| 2 | Tumor Regression | 26% |
| 4 | Tumor Regression | 87% |
| 8 | Tumor Regression | 96% |
This table summarizes the dose-dependent anti-tumor activity of orally administered this compound in a breast cancer xenograft mouse model, demonstrating significant tumor regression at higher doses. cancer-research-network.comselleckchem.com
Pharmacodynamic Biomarker Evaluation in Tumor Tissues
Pharmacodynamic studies in tumor tissues from pre-clinical models confirm that the anti-tumor activity of this compound is linked to the activation of the AMPK signaling pathway. nih.gov The compound serves as a highly effective activator of AMPK, a crucial enzyme in regulating cellular energy homeostasis. cancer-research-network.com Analysis of tumor tissues following treatment reveals molecular changes consistent with robust AMPK activation and the modulation of its downstream signaling pathways. nih.gov
Consequently, the phosphorylation of direct AMPK substrates, such as Acetyl-CoA Carboxylase (ACC) at Ser79, was robustly induced. researchgate.net The activation of AMPK by this compound also triggers a cascade of downstream signaling events, including the inhibition of the mTORC1 pathway, evidenced by decreased phosphorylation of its components like S6K1 and S6. nih.govresearchgate.net Furthermore, inhibition of Akt, another critical cell survival pathway, was observed following this compound treatment. nih.govnih.gov These findings were corroborated in vivo, where tumor tissues from this compound-treated xenografts showed clear evidence of AMPK activation and mTORC1 inhibition. nih.gov
Beyond modulating phosphorylation, this compound treatment also alters the expression levels of key regulatory proteins. While the total protein expression of AMPKα1 and ACC remains unchanged, the levels of certain oncogenic receptor tyrosine kinases are significantly reduced. researchgate.net Specifically, treatment with this compound has been shown to induce the degradation of both Platelet-Derived Growth Factor Receptor α (PDGFRα) and Epidermal Growth Factor Receptor (EGFR) in NSCLC cells and xenograft tumor tissues. nih.govresearchgate.net
This degradation of key growth factor receptors contributes to the compound's anti-tumor effects. researchgate.net Additionally, this compound treatment induces autophagy, a cellular catabolic process. nih.gov This is evidenced by the conversion of LC3B-I to LC3B-II, a hallmark of autophagosome formation, which was observed in both NSCLC cells in vitro and in xenograft tumor tissues. researchgate.net
Comparative Analyses and Translational Research Perspectives in Pre Clinical Oncology
Comparative Pre-clinical Efficacy with Other Established AMPK Activators
Pre-clinical research has evaluated ASP4132 in comparison to other established AMPK activators. Traditional AMPK activators, such as AICAR and metformin (B114582), have often been used at high concentrations in in vitro studies, sometimes reaching millimolar levels. These agents can also induce AMPK-independent toxicities. nih.govnih.gov In contrast, this compound has been reported as an orally active and potent AMPK activator with an EC50 of 18 nM. nih.govresearchgate.netselleckchem.commedchemexpress.com
Studies comparing this compound with other AMPK activators in specific cancer models have shown its efficacy. For instance, a study on NSCLC cells demonstrated that this compound potently inhibited cell growth, proliferation, cell cycle progression, migration, and invasion, while also inducing apoptosis and programmed necrosis. nih.govresearchgate.net This activity was linked to AMPK activation, leading to downstream effects such as mTORC1 inhibition, degradation of receptor tyrosine kinases like PDGFRα and EGFR, Akt inhibition, and autophagy induction. nih.govresearchgate.net
Another study comparing this compound with a second-generation compound, 27b, which also acts as an indirect AMPK activator, showed that 27b had comparable AMPK activating activity and cell growth inhibitory activity against MDA-MB-453 breast cancer cells as this compound. jst.go.jp This suggests that this compound exhibits potent activity within the class of AMPK activators.
While direct comparative data with a wide range of established AMPK activators in identical pre-clinical oncology settings is not extensively detailed in the provided information, the reported potency and the observed anti-cancer effects of this compound in breast cancer and NSCLC models highlight its efficacy as an AMPK-targeting agent in pre-clinical settings. nih.govresearchgate.netselleckchem.commedchemexpress.com
Comparative Pre-clinical Efficacy with Other Mitochondrial Complex I Inhibitors
This compound is also characterized as a novel mitochondrial complex I inhibitor. nih.govsci-hub.se Inhibition of mitochondrial complex I is an anticancer strategy that targets oxidative phosphorylation, an important energy source for some tumor cells. sci-hub.se Pre-clinical and epidemiological studies have suggested that biguanides like metformin and phenformin, which are also mitochondrial complex I inhibitors, may have activity in cancer. sci-hub.se Other agents targeting mitochondrial complex I, such as β-sitosterol and papaverine, have also been studied in pre-clinical models. sci-hub.se
While this compound functions as a mitochondrial complex I inhibitor, its mechanism of AMPK activation is considered indirect, potentially acting through multiple molecular mechanisms beyond just complex I inhibition. nih.gov
Comparing this compound's pre-clinical efficacy directly with a broad spectrum of other mitochondrial complex I inhibitors is challenging based on the provided information. However, the context of mitochondrial complex I inhibition as a therapeutic strategy in various cancers, including melanoma, prostate, breast, lung, ovarian, colorectal, and pancreatic cancers, provides a framework for understanding this compound's potential role. sci-hub.se Some mitochondrial complex I inhibitors, such as IACS-010759, have shown robust responses in multiple pre-clinical tumor models. researchgate.net Another novel mitochondrial complex I inhibitor, YK-135, demonstrated selective cytotoxicity against EMT-subtype gastric cancer cell lines in pre-clinical studies. bmbreports.org Phenformin has shown relatively higher anti-tumor efficacy against established PDAC tumors compared to other metabolic inhibitors and metformin in pre-clinical models. researchgate.net
Elucidation of Potential Mechanisms of Resistance to this compound in Pre-clinical Settings
Information specifically detailing the elucidation of potential mechanisms of resistance to this compound in pre-clinical settings is not explicitly available in the provided search results.
General mechanisms of resistance to therapies targeting similar pathways or having similar mechanisms of action might offer insights, but direct evidence for this compound-specific resistance mechanisms in pre-clinical models is absent. For instance, resistance to cisplatin-based chemotherapy can involve reduced drug uptake, increased inactivation, and decreased DNA repair, and AMPK activation has been linked to cisplatin (B142131) resistance in some cancer types. mdpi.com However, this is a general observation about AMPK and cisplatin resistance and not specific to this compound.
Identification of Unexplored Therapeutic Applications and Research Hypotheses in Pre-clinical Contexts
Based on the provided information, the primary pre-clinical focus for this compound has been its role as an AMPK activator and mitochondrial complex I inhibitor in the context of cancer, particularly breast cancer and NSCLC. nih.govresearchgate.netselleckchem.commedchemexpress.com
While the provided data highlights the potential of targeting oxidative metabolism and mitochondrial complex I in cancer sci-hub.se, and the role of AMPK in cancer growth, survival, and drug resistance nih.govpatsnap.com, it does not explicitly identify unexplored therapeutic applications for this compound beyond its current scope in oncology or propose specific new research hypotheses for pre-clinical investigation outside of the already explored areas.
However, the broader context of mitochondrial complex I inhibitors and AMPK activators in cancer research suggests potential avenues. For example, targeting mitochondrial respiration has shown promise in sensitizing chronic myeloid leukemia stem cells to imatinib (B729) treatment. researchgate.net The influence of the tumor microenvironment on AMPK activity and drug resistance is also an area of ongoing research. mdpi.compatsnap.com These broader research areas might implicitly suggest potential unexplored contexts for this compound, but no specific hypotheses or applications for this compound are detailed.
Q & A
Q. What is the primary mechanism of action of ASP4132 in cancer models, and how is AMPK activation quantified experimentally?
this compound activates AMPK with an EC50 of 18 nM, primarily targeting the AMPKα subunit. Methodologically, researchers quantify AMPK activation via Western blot analysis of phosphorylated AMPKα (Thr172) and downstream targets like S6K1 and p-Akt. Dose-response experiments in non-small cell lung cancer (NSCLC) cell lines or tumor xenografts (e.g., 50 mg/kg daily oral dosing in mice) are standard approaches to validate efficacy .
Q. What in vivo models are most relevant for evaluating this compound’s antitumor efficacy?
Breast cancer and NSCLC xenograft models are widely used. For example, in a 42-day study, this compound (50 mg/kg) reduced tumor volume by ~60% compared to controls, with no significant body weight loss, indicating low systemic toxicity. Tumor growth rate and weight are key endpoints, measured weekly using calipers and post-excision gravimetry .
Q. How do researchers ensure specificity of this compound for AMPK over related kinases?
Selectivity is assessed through kinase profiling panels. This compound shows >500-fold selectivity for AMPK over 331 other kinases (e.g., BAY-3827, an AMPK inhibitor, is used as a negative control). Co-treatment studies with AMPK inhibitors (e.g., compound C) further confirm on-target effects .
Advanced Research Questions
Q. How should researchers address contradictions in AMPK pathway activation data across different cancer types?
Discrepancies may arise due to isoform-specific AMPK roles (e.g., AMPKα1 vs. α2). Methodologically, isoform-specific siRNA knockdowns or CRISPR-Cas9 knockout models are recommended. For example, in prostate cancer, AMPKα1 deletion abrogates this compound’s antiproliferative effects, while α2 deletion has minimal impact. Cross-validation with phospho-proteomic arrays (e.g., measuring ACC1 phosphorylation) is critical .
Q. What experimental designs optimize dose-ranging studies for this compound in combination therapies?
Use factorial design experiments to test this compound with standard therapies (e.g., metformin or PI3K inhibitors). For instance, in NSCLC, this compound (10–100 mg/kg) combined with 2 Gy radiation shows synergistic effects, assessed via clonogenic assays and tumor growth delay metrics. Dose-limiting toxicity is monitored via serum ALT/AST levels and body weight trends .
Q. How can researchers validate AMPK-independent effects of this compound in preclinical models?
Employ AMPK-null cell lines or inducible AMPK knockout models. For example, in AMPKα1/α2 double-knockout HEK293 cells, this compound fails to inhibit mTORC1 signaling (measured via p-S6K1), confirming AMPK dependence. Off-target effects are further ruled out using kinome-wide binding assays .
Q. What statistical methods are appropriate for analyzing this compound’s long-term efficacy data in survival studies?
Kaplan-Meier survival curves with log-rank tests are standard for comparing treatment vs. control groups. For tumor volume data, mixed-effects models account for repeated measurements. In the NSCLC xenograft study, this compound increased median survival from 28 to 42 days (p < 0.001, Cox proportional hazards model) .
Data Interpretation and Technical Challenges
Q. How should researchers interpret conflicting results in this compound’s impact on metabolic pathways (e.g., lipogenesis vs. glycolysis)?
Context-dependent effects require tissue-specific metabolomic profiling. For example, in breast cancer models, this compound suppresses lipogenesis (via ACC1 inhibition) but enhances glycolysis (via HIF-1α stabilization). Stable isotope tracing (e.g., 13C-glucose) and Seahorse metabolic flux assays clarify these dual mechanisms .
Q. What biomarkers are most reliable for monitoring this compound target engagement in clinical trials?
Phospho-AMPKα (Thr172) in PBMCs or tumor biopsies is a primary biomarker. Secondary biomarkers include circulating lactate (for metabolic effects) and FDG-PET/CT scans (for glucose uptake changes). In phase 1 trials, dose escalation is guided by these pharmacodynamic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
